molecular formula C14H13ClFNO2S B10973735 2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzenesulfonamide

2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzenesulfonamide

Cat. No.: B10973735
M. Wt: 313.8 g/mol
InChI Key: BGGNWNNIGJRQCJ-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,6-dimethylphenyl)-4-fluoro-1-benzenesulfonamide is a chemical compound with a complex structure that includes chloro, dimethylphenyl, fluoro, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,6-dimethylphenyl)-4-fluoro-1-benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)chloroacetamide. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,6-dimethylphenyl)-4-fluoro-1-benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the functional groups present in the molecule.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

2-Chloro-N-(2,6-dimethylphenyl)-4-fluoro-1-benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,6-dimethylphenyl)-4-fluoro-1-benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dimethylphenyl)chloroacetamide
  • 2-Chloro-2’,6’-dimethylacetanilide
  • N-(2,6-Dimethylphenyl)-2-chloroacetamide

Uniqueness

2-Chloro-N-(2,6-dimethylphenyl)-4-fluoro-1-benzenesulfonamide is unique due to the presence of both chloro and fluoro groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C14H13ClFNO2S

Molecular Weight

313.8 g/mol

IUPAC Name

2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzenesulfonamide

InChI

InChI=1S/C14H13ClFNO2S/c1-9-4-3-5-10(2)14(9)17-20(18,19)13-7-6-11(16)8-12(13)15/h3-8,17H,1-2H3

InChI Key

BGGNWNNIGJRQCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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